BODIPY FL Hydrazide

Übersicht

Beschreibung

BODIPY FL Hydrazide is a green-fluorescent dye . It reacts with aldehyde or ketone groups on polysaccharides and glycoproteins to form a reversible Schiff base . This product can be transformed to a stable linkage using a reducing agent like sodium borohydride or sodium cyanoborohydride .

Synthesis Analysis

The synthesis and characterization of hydrazine-appended BODIPY dyes have been described in the literature . The respective aminomethyl complexes were also synthesized to aid in the assignment of the physical properties that were hydrazine-based vs. BODIPY-based .Molecular Structure Analysis

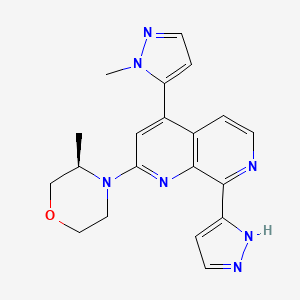

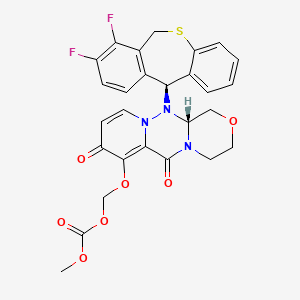

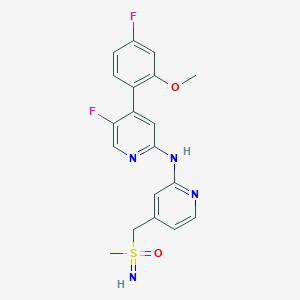

The molecular formula of BODIPY FL Hydrazide is C14H17BF2N4O . It has a molecular weight of 306.12 .Chemical Reactions Analysis

Incorporation of a BODIPY dye into an organic hydrazine introduces a reduction event . Although two irreversible oxidation events were observed, it was unclear whether the oxidation events arose from BODIPY-based or amine/hydrazine-based oxidations .Physical And Chemical Properties Analysis

BODIPY FL Hydrazide is a green-fluorescent dye . It has strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields .Wissenschaftliche Forschungsanwendungen

Dual-Channel Ratiometric Fluorescent Chemodosimeter for Cu2+ Detection

BODIPY FL Hydrazide, with hydrazone and hydrazide moieties, has been formulated as a dual-channel ratiometric fluorescent chemodosimeter for detecting Cu2+ in aqueous mediums. Its ability to quickly identify Cu2+ in live cells through confocal microscopy has been demonstrated, showcasing its potential in biological and chemical sensing applications (Fan et al., 2016).

Photophysical Property Modulation and Sensing Applications

BODIPY derivatives, including BODIPY FL Hydrazide, are recognized for their significant absorption and fluorescence features. Their versatility allows for the modulation of spectroscopic properties, thereby expanding their utility in imaging and sensing applications. These properties are essential for designing tailor-made BODIPY compounds for specific applications, highlighting their importance in the field of photochemistry and materials science (Lin et al., 2019).

Synthesis and Mechanism for Phosgene Sensing

BODIPY-based hydrazides, through a reaction with triphosgene, facilitate the construction of oxadiazolones. This synthesis route has led to the development of colorimetric and fluorogenic phosgene chemosensors, showcasing BODIPY FL Hydrazide's role in creating sensitive, rapid, and visual fluorescent sensors for detecting hazardous substances (Wei et al., 2019).

Versatility in Photophysical Processes and Applications

The BODIPY core structure offers numerous synthetic routes, making it a versatile fluorophore for various scientific applications. The ability to tailor its spectroscopic properties has led to a wide range of uses in optoelectronics and biophotonics, highlighting the compound's adaptability and potential in multiple scientific domains (Bañuelos, 2016).

Labeling and Detection of Carbonyl Compounds

BODIPY FL Hydrazide has been utilized as a fluorescent labeling reagent, particularly for labeling carbonyl compounds. Its distinct excitation and emission wavelengths, coupled with high extinction coefficients and fluorescence quantum yields, underline its applicability in analytical and biochemical research (Xu-jie, 2011).

Wirkmechanismus

Computational analysis revealed that by appending a BODIPY dye to a hydrazine fragment, the hydrazine fragment becomes more susceptible to transfer H2 equivalents as protons and hydrides as opposed to H-atoms, which occurs with common organic hydrazines . The BODIPY-based redox events can be used to manipulate the mechanism for H2 transfer from the BODIPY-appended hydrazine, where a BODIPY-based reduction favors H-atom transfer and a BODIPY-based oxidation favors proton transfer followed by hydride transfer .

Safety and Hazards

Zukünftige Richtungen

BODIPY-based hydrazine has been developed as a fluorescent probe for sensitive and selective detection of nitric oxide . This novel fluorescent probe can achieve specific imaging of endogenous nitric oxide in living cells . This suggests potential future directions in the development of BODIPY-based hydrazine for various applications in biological and chemical research.

Eigenschaften

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYHYVNCFIXKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NN)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BODIPY FL Hydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

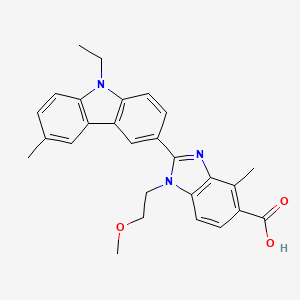

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)

![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)